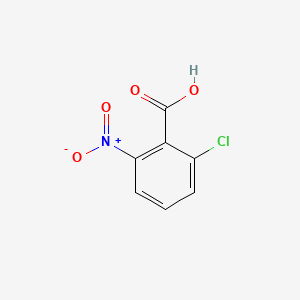

2-Chloro-6-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHOMEFOTKWQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201603 | |

| Record name | 2-Chloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-49-0 | |

| Record name | 2-Chloro-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUC5775J4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a vital intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene ring, imparts a unique reactivity profile that makes it a versatile building block. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic chemical reactions.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of both an electron-withdrawing nitro group and a chloro substituent, ortho to the carboxylic acid, significantly influences its acidity and reactivity.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | [2] |

| Melting Point | 164-166 °C | [2] |

| Boiling Point (Predicted) | 345.7 ± 27.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [2] |

| pKa | 1.342 (at 25 °C) | [2] |

| Appearance | White to cream crystalline solid | [2] |

| Solubility | Soluble in organic solvents. | [3] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | d | Aromatic H |

| ~7.8 | t | Aromatic H |

| ~7.7 | d | Aromatic H |

| ~13.0 (broad) | s | -COOH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic acid) |

| ~148 | C-NO₂ |

| ~135 | C-Cl |

| ~133 | Aromatic CH |

| ~131 | Aromatic C-COOH |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~850-550 | Medium | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 201 and 203 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the nitro group (-NO₂, M-46).

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Chloro-6-nitrotoluene

A common and effective method for the preparation of this compound is the oxidation of 2-chloro-6-nitrotoluene.[4]

Materials:

-

2-Chloro-6-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

1 N Potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is prepared.[4]

-

The mixture is heated to 100°C and maintained at this temperature for 8.5 hours with continuous stirring.[4]

-

After allowing the mixture to stand overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the reaction mixture is heated for another 2.5 hours at 100°C.[4]

-

Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.[4]

-

The remaining reaction solution is filtered to remove manganese dioxide, and the filter cake is washed with hot water.[4]

-

The combined filtrates are concentrated by evaporation to a volume of about 750 ml.[4]

-

The concentrated solution is then acidified with hydrochloric acid, which leads to the precipitation of this compound.[4]

-

The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.[4]

Purification by Recrystallization

For obtaining a high-purity product, recrystallization is recommended. A suitable solvent for the recrystallization of this compound is a mixture of ethanol and water.[5][6]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Gradually add hot water to the solution until it becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the nitro group, and the chlorine atom.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This is a standard reaction for protecting the carboxylic acid or for synthesizing ester derivatives.[7][8][9]

Reactions of the Nitro Group

-

Reduction to an Amine: The nitro group is readily reduced to an amino group, yielding 2-amino-6-chlorobenzoic acid. This transformation is of significant industrial importance as the product is a key intermediate in the synthesis of various pharmaceuticals and herbicides.[10][11] Common reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C).[10][11]

Reactions of the Chloro Group

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[12][13][14] Strong nucleophiles can displace the chloride ion. For instance, reaction with ammonia or amines can be used to introduce a nitrogen-containing substituent.

Visualizing Synthetic and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis route and key chemical transformations of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Chloro-6-nitrobenzoic acid, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and a visualization of its synthesis pathway.

Core Physical Properties

This compound is a crystalline solid at room temperature.[1] Its appearance is generally described as off-white to cream-colored.[2] The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5344-49-0 | [3] |

| Molecular Formula | C₇H₄ClNO₄ | [4] |

| Molecular Weight | 201.56 g/mol | [4] |

| Appearance | Off-white to cream crystalline solid | [1][2] |

| Melting Point | 164-166 °C | [4][5] |

| Boiling Point (Predicted) | 345.7 ± 27.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4] |

| pKa | 1.342 (at 25 °C) | [1] |

| Aqueous Solubility | Sparingly soluble in water. |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of this compound in research and manufacturing. The following sections detail the standard experimental methodologies for measuring the key physical parameters outlined above.

Melting Point Determination (Thiele Tube Method)

The melting point of an organic solid can be determined with high precision using a Thiele tube apparatus. This method ensures uniform heating of the sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (one end sealed)

-

Heating oil (e.g., mineral oil, silicone oil)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Rubber band or a small slice of rubber tubing

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with heating oil to a level just above the side arm. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The thermometer is then inserted into the Thiele tube, with the oil level ensuring the sample is fully immersed.[6]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame. The design of the tube promotes convection currents in the oil, leading to uniform temperature distribution.[6]

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a conical flask. The flask is securely stoppered.

-

Equilibration: The flask is placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]

-

Phase Separation: After equilibration, the solution is allowed to stand undisturbed to allow the excess solid to sediment. A sample of the supernatant is then carefully withdrawn and filtered to remove any undissolved particles.[7]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectrophotometry is a common choice. A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtrate is then measured, and its concentration is determined from the calibration curve. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for quantification.[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[9]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if the compound's aqueous solubility is very low, though this will affect the measured pKa.[10]

-

Titration Setup: The beaker containing the dissolved acid is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not make contact with it. The burette is filled with the standardized strong base solution.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point where the pH changes most rapidly.[9]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is then determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[11]

Synthesis Workflow

This compound is commonly synthesized via the oxidation of 2-chloro-6-nitrotoluene.[12] The following diagram illustrates the key steps in this chemical transformation.

Caption: Synthesis of this compound from 2-chloro-6-nitrotoluene.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5344-49-0 [chemicalbook.com]

- 3. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. timstar.co.uk [timstar.co.uk]

- 7. scribd.com [scribd.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-chloro-6-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the compound's chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of the spectroscopic data essential for its structural confirmation.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with a carboxylic acid group, a chlorine atom, and a nitro group at positions 1, 2, and 6, respectively.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5344-49-0 | [1][2] |

| Molecular Formula | C₇H₄ClNO₄ | [1][2] |

| Molecular Weight | 201.56 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 164-166 °C | [3] |

| Boiling Point | 345.7 °C (Predicted) | [3] |

| Density | 1.602 g/cm³ (Predicted) | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-chloro-6-nitrotoluene.[4]

Experimental Protocol: Oxidation of 2-Chloro-6-nitrotoluene

Materials:

-

2-chloro-6-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

1 N Potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

Water

Procedure: [4]

-

A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.

-

After standing overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.

-

Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.

-

The reaction mixture is filtered, and the filter cake is washed with hot water.

-

The combined filtrates are evaporated to a volume of approximately 750 ml.

-

The solution is acidified with hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is filtered and dried to yield this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show three aromatic protons. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the chloro group, will cause these protons to be deshielded, appearing in the downfield region of the spectrum. The expected splitting pattern would be a triplet and two doublets, arising from ortho and meta coupling.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the O-H, C=O, C-Cl, and N-O bonds.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Broad band, characteristic of a carboxylic acid |

| 1760-1690 | C=O | Strong absorption from the carboxylic acid carbonyl |

| 1600-1585 & 1500-1400 | C=C | Aromatic ring stretching |

| 1550-1475 & 1360-1290 | N-O | Asymmetric and symmetric stretching of the nitro group |

| 850-550 | C-Cl | Carbon-chlorine stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 201. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 203 with an intensity of approximately one-third of the molecular ion peak.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 201/203 | [C₇H₄ClNO₄]⁺ | Molecular ion (M/M+2) |

| 184/186 | [C₇H₄ClNO₃]⁺ | Loss of OH radical |

| 156/158 | [C₆H₄ClNO₂]⁺ | Loss of COOH radical |

| 111/113 | [C₆H₄Cl]⁺ | Loss of NO₂ and COOH |

Diagram 2: General Workflow for Structure Elucidation

Caption: A generalized workflow for the structure elucidation of an organic compound using spectroscopic methods.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase: [2]

-

A mixture of acetonitrile and water, with a small amount of phosphoric acid as a modifier. The exact ratio may need to be optimized. For Mass Spectrometry compatible methods, formic acid should be used instead of phosphoric acid.[2]

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV absorbance maximum of the compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Equilibrate the column with the mobile phase. Inject the standard solution to determine the retention time. Inject the sample solution and compare the retention time and peak area to the standard to determine purity.

Diagram 3: HPLC Analysis Workflow

Caption: A step-by-step workflow for determining the purity of this compound using HPLC.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. While experimental NMR data is not widely available, predictions based on its isomers provide a strong indication of the expected spectral features. IR and Mass Spectrometry data further corroborate the presence of the key functional groups and the overall molecular structure. The analytical methods outlined provide a robust framework for quality control and purity assessment of this important chemical intermediate.

References

An In-Depth Technical Guide on 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound has garnered significant interest within the scientific community due to its diverse pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory activities. This document details experimental protocols for its synthesis and biological evaluation, presents key quantitative data in structured tables, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical and Physical Properties

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a versatile organic compound with a distinct molecular architecture that underpins its biological activities. It is characterized by a central 1,3,4-oxadiazole ring, substituted with a 4-chlorophenyl group at the 5-position and a thiol group at the 2-position. The presence of the thiol group allows for tautomerism, existing in equilibrium with its thione form.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂OS | [1] |

| Molecular Weight | 212.66 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 170-176 °C | [1] |

| Purity | ≥ 98% (HPLC) | |

| CAS Number | 23766-28-1 | |

| PubChem ID | 736579 | [1] |

Spectroscopic Data

The structural elucidation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation | Reference |

| ¹H-NMR (DMSO-d₆, δ ppm) | Aromatic protons of the chlorophenyl ring typically appear as doublets around 7.5-8.3 ppm. The thiol proton (or NH proton of the thione tautomer) appears as a broad singlet at lower fields. | [2] |

| ¹³C-NMR (CDCl₃, δ ppm) | Signals for the oxadiazole ring carbons (C2 and C5) appear around 165.8 ppm. Aromatic carbons of the chlorophenyl ring resonate in the range of 121-139 ppm. | [2] |

| IR (KBr, cm⁻¹) | Characteristic peaks include N-H stretching (for the thione tautomer) around 3100-3300 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, C=S stretching around 1250-1270 cm⁻¹, and aromatic C-H stretching around 3082 cm⁻¹. | [2][3] |

| Mass Spectrometry (EI-MS) | The molecular ion peak is observed at m/z corresponding to the molecular weight of the compound. | [4] |

Synthesis and Experimental Protocols

The synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a multi-step process starting from 4-chlorobenzoic acid.[4][5]

Synthetic Workflow

The overall synthetic pathway can be visualized as a straightforward sequence of reactions.

Detailed Experimental Protocol for Synthesis

Step 1: Esterification of 4-chlorobenzoic acid

-

In a round-bottom flask, dissolve 4-chlorobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl-4-chlorobenzoate.

Step 2: Hydrazinolysis of Methyl-4-chlorobenzoate

-

Dissolve methyl-4-chlorobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

Upon cooling, the product, 4-chlorobenzohydrazide, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.[6]

Step 3: Formation of Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate

-

Dissolve 4-chlorobenzohydrazide in absolute ethanol.

-

Add an equimolar amount of potassium hydroxide, followed by the dropwise addition of carbon disulfide.

-

Stir the mixture at room temperature for 12-16 hours.

-

The potassium salt will precipitate out of the solution.

Step 4: Cyclization to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

-

Suspend the potassium salt in water and cool in an ice bath.

-

Acidify the mixture by the dropwise addition of dilute hydrochloric acid until the pH is acidic.

-

The desired product, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, will precipitate.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.[7]

Biological Activities and Mechanisms of Action

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

This compound exhibits significant activity against a range of bacteria and fungi.[1]

| Microbial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | - | [5] |

| Bacillus subtilis | - | [5] |

| Escherichia coli | - | [5] |

| Pseudomonas aeruginosa | - | [5] |

| Candida albicans | - | [5] |

Experimental Protocol for Antimicrobial Susceptibility Testing (Microbroth Dilution Method) [8]

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive controls (a known antimicrobial agent) and negative controls (medium with DMSO).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition

Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol have shown potent inhibitory activity against several enzymes implicated in various diseases.

| Enzyme | IC₅₀ (µM) | Reference |

| Acetylcholinesterase (AChE) | Varies with derivative | [4][5] |

| Butyrylcholinesterase (BChE) | Varies with derivative | [4][5] |

| Thymidine Phosphorylase | Varies with derivative | [2] |

Experimental Protocol for Acetylcholinesterase (AChE) Inhibition Assay [9]

-

The assay is performed in a 96-well microplate based on Ellman's method.

-

Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), the test compound at various concentrations, and acetylcholinesterase enzyme.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide, and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Monitor the absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Anticancer Activity and Potential Signaling Pathways

Oxadiazole derivatives have been investigated for their anticancer properties, which are believed to be mediated through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways such as the NF-κB pathway.[6][10][11]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a promising strategy for cancer therapy.

Conclusion

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a synthetically accessible heterocyclic compound with a wide array of promising biological activities. Its efficacy as an antimicrobial and enzyme inhibitory agent warrants further investigation and optimization for potential therapeutic applications. The elucidation of its mechanisms of action, particularly its role in modulating critical signaling pathways like NF-κB, provides a strong foundation for the rational design of novel drug candidates based on the 1,3,4-oxadiazole scaffold. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing essential data and protocols to facilitate future studies on this important class of compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol|CAS 23766-27-0 [benchchem.com]

- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloro-6-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products. The dissolution rate, and ultimately the bioavailability of an active pharmaceutical ingredient (API), is intrinsically linked to its solubility characteristics.

Data Presentation

The systematic tabulation of solubility data is crucial for comparative analysis and for building predictive models. When experimentally determined, the solubility of this compound should be recorded in a structured format. The following table serves as a template for presenting such data, illustrating the mole fraction solubility and solubility in grams per 100 g of solvent at various temperatures.

Note: The data presented in Table 1 is illustrative and intended to serve as a template for reporting experimentally determined values.

Table 1: Illustrative Solubility Data for this compound

| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100g Solvent) |

| Methanol | 298.15 | (Hypothetical Value) | (Hypothetical Value) |

| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |

| 318.15 | (Hypothetical Value) | (Hypothetical Value) | |

| Ethanol | 298.15 | (Hypothetical Value) | (Hypothetical Value) |

| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |

| 318.15 | (Hypothetical Value) | (Hypothetical Value) | |

| Acetone | 298.15 | (Hypothetical Value) | (Hypothetical Value) |

| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |

| 318.15 | (Hypothetical Value) | (Hypothetical Value) | |

| Ethyl Acetate | 298.15 | (Hypothetical Value) | (Hypothetical Value) |

| 308.15 | (Hypothetical Value) | (Hypothetical Value) | |

| 318.15 | (Hypothetical Value) | (Hypothetical Value) |

Experimental Protocols

The determination of thermodynamic or equilibrium solubility is critical for accurate physicochemical characterization. The shake-flask method is the gold-standard technique for this purpose, involving the equilibration of an excess of the solid solute with the solvent.[1][2] The concentration of the resulting saturated solution is then determined using a suitable analytical method.

Equilibrium Solubility Determination: Shake-Flask Method

This method establishes the equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature.[1][3]

a. Preparation of Supersaturated Solution:

-

Add an excess amount of high-purity this compound to a known volume or mass of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[4]

b. Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a temperature-controlled environment, such as an incubator or a thermostated shaker bath, set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture using an orbital shaker or magnetic stirrer.[2] The agitation should be vigorous enough to keep the solid suspended and maximize the solid-liquid surface area, but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[3]

c. Phase Separation:

-

After equilibration, cease agitation and allow the vessel to stand in the temperature-controlled environment for several hours to let the excess solid settle.

-

Alternatively, for faster separation, the suspension can be centrifuged in a temperature-controlled centrifuge.

d. Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the organic solvent) into a clean, tared vial. This step is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[4]

Analytical Quantification of Solute Concentration

The concentration of this compound in the filtered saturated solution can be determined by several methods.

a. Gravimetric Method: This is a direct and simple method suitable for non-volatile solutes.[5][6]

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume or mass of the clear filtrate into the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. A rotary evaporator can also be used.

-

Dry the dish containing the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant mass is achieved.[6]

-

The mass of the dissolved solute is determined by subtracting the mass of the empty dish from the final mass of the dish with the dry residue. Solubility can then be calculated as grams of solute per 100 g of solvent.[5]

b. UV-Vis Spectrophotometry: This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

-

Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear in the desired concentration range, adhering to the Beer-Lambert law.[7][8]

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.[7] Account for the dilution factor to calculate the original concentration in the saturated solution.

c. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or for very low solubility values.[9][10]

-

Method Development: Develop a suitable HPLC method, typically reversed-phase, with a mobile phase that ensures good peak shape and retention for this compound.[11][12] A UV detector is commonly used.

-

Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.[9]

-

Sample Analysis: Dilute the filtered saturated solution with a known factor and inject it into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a solid in a liquid.

Caption: Experimental workflow for determining the equilibrium solubility of a solid.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. quora.com [quora.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. scielo.br [scielo.br]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. agilent.com [agilent.com]

A Comprehensive Technical Guide to 2-Chloro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-6-nitrobenzoic acid, a significant chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document outlines its key physicochemical properties, detailed synthesis protocols, and critical safety information.

Physicochemical Properties

This compound is a crystalline solid that appears white to yellowish-orange.[1][2] Its chemical structure and properties are well-characterized, providing a solid foundation for its use in complex chemical syntheses.

| Property | Value |

| Boiling Point | 345.7 ± 27.0 °C (Predicted at 760 mmHg)[1][3][4][5] |

| Melting Point | 161-166 °C[3][4][5][6] |

| Molecular Formula | C₇H₄ClNO₄[3][4][6][7] |

| Molar Mass | 201.56 g/mol [3][7] |

| Density | 1.602 ± 0.06 g/cm³ (Predicted)[1][3][4] |

| pKa | 1.342 (at 25°C)[5] |

| Appearance | White to cream to yellow to orange to brown crystalline powder[1][2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of 2-chloro-6-nitrotoluene.[1][8][9] This process can be carried out using strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions.

Experimental Protocol: Oxidation of 2-chloro-6-nitrotoluene

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

2-chloro-6-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

A mixture of 77.7 g (0.453 mol) of 2-chloro-6-nitrotoluene, 190 g (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.[8][9]

-

After allowing the mixture to stand overnight, an additional 25 g (0.16 mol) of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.[8][9]

-

Any unreacted 2-chloro-6-nitrotoluene is removed via steam distillation.[8][9]

-

The remaining solution is filtered, and the filter cake is washed with hot water.[8][9]

-

The combined filtrates are concentrated by evaporation to a volume of approximately 750 ml.[8][9]

-

The concentrated solution is then acidified with hydrochloric acid, which causes the this compound to precipitate.[9]

-

The precipitate is collected by filtration and dried to yield the final product.[8]

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

This compound serves as a crucial intermediate in the synthesis of various organic compounds.

-

Agrochemicals: It is a precursor for 2-chloro-6-aminobenzoic acid, which is an important intermediate in the production of pyrimidine salicylic acid herbicides.[1][3]

-

Pharmaceuticals: This compound is utilized in the synthesis of the laquinimod intermediate, 2-amino-6-chlorobenzoic acid.[8]

-

Dye Industry: It is also employed as an intermediate in the manufacturing of dyes.[1][3]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3][5]

-

Health Hazards: It can cause irritation to the eyes, skin, and respiratory system.[3][5][6]

-

Safety Precautions: When handling this chemical, it is essential to wear appropriate personal protective equipment, including gloves and safety glasses.[3] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3]

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 5344-49-0 [amp.chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 5344-49-0 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Chloro-6-nitrobenzoic Acid: Properties, Synthesis, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a range of organic molecules, most notably in the pharmaceutical industry. Its specific molecular structure allows for versatile chemical modifications, making it a valuable building block for the creation of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthesis protocols, and significant applications of this compound, with a particular focus on its role in the synthesis of precursors for drugs such as laquinimod.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 201.56 g/mol | [1][2] |

| Molecular Formula | C7H4ClNO4 | [1][3][4] |

| CAS Number | 5344-49-0 | [3] |

| Melting Point | 164-166 °C | [2][5] |

| Boiling Point | 345.7 °C at 760 mmHg | [6] |

| Density | 1.602 g/cm³ | [5][6] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the oxidation of 2-chloro-6-nitrotoluene. Two common methods are detailed below.

Oxidation with Potassium Permanganate

A detailed experimental protocol for the synthesis of this compound via oxidation with potassium permanganate is as follows:

Materials:

-

2-chloro-6-nitrotoluene (0.453 mol, 77.7 g)

-

Potassium permanganate (KMnO4) (1.2 mol, 190 g initially, then 0.16 mol, 25 g)

-

1 N Potassium hydroxide (KOH) solution (500 ml)

-

Water (4 liters)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 2-chloro-6-nitrotoluene, 190 g of potassium permanganate, 1 N potassium hydroxide, and 4 liters of water is heated to 100°C for 8.5 hours.[7][8]

-

After allowing the mixture to stand overnight, an additional 25 g of potassium permanganate is added, and the mixture is heated for another 2.5 hours at 100°C.[7][8]

-

Unreacted 2-chloro-6-nitrotoluene is removed by steam distillation.[7][8]

-

The remaining solution is filtered, and the filter cake is washed with hot water.[7][8]

-

The combined filtrates are evaporated to a volume of approximately 750 ml.[7][8]

-

The solution is then acidified with hydrochloric acid, which results in the precipitation of this compound.[7][8]

-

The precipitate is filtered off and dried to yield the final product.[7][8]

Oxidation with Nitric Acid

An alternative synthesis method involves oxidation with nitric acid under atmospheric pressure.[3]

Materials:

-

2-chloro-6-nitrotoluene

-

Nitric acid (HNO3)

-

Sulfuric acid (H2SO4)

-

Aluminum sulfate (Al2(SO4)3) (catalyst)

Procedure:

-

2-chloro-6-nitrotoluene is placed in a reaction vessel with sulfuric acid and the aluminum sulfate catalyst.

-

Nitric acid is added dropwise to the mixture.[3]

-

The subsequent oxidation is carried out under atmospheric pressure to yield this compound.[3]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Chromatographic Conditions:

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity).[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Application: This method is suitable for analyzing the purity of this compound and for isolating impurities in preparative separation. It can also be adapted for pharmacokinetic studies.[3]

Applications in Drug Development

The primary role of this compound in drug development is as a key intermediate in the synthesis of other more complex molecules.

Synthesis of 2-Amino-6-chlorobenzoic Acid

A significant application of this compound is in the synthesis of 2-amino-6-chlorobenzoic acid. This is achieved through the reduction of the nitro group to an amino group.

Experimental Protocol for the Synthesis of 2-Amino-6-nitrobenzoic Acid:

A patented method describes the synthesis of 2-amino-6-nitrobenzoic acid from a 2-halo-6-nitrobenzoic acid (where the halogen can be chlorine) using a cuprous catalyst.

Materials:

-

This compound

-

Ammonia

-

Cuprous catalyst

-

Organic solvent (e.g., DMF, N-Methyl pyrrolidone, DMSO, ethanol)

Procedure:

-

This compound is reacted with ammonia in an organic solvent.[9]

-

The reaction is catalyzed by a cuprous catalyst.[9]

-

This method is highlighted for its mild reaction conditions and high conversion rate.[9]

Precursor to Laquinimod

2-Amino-6-chlorobenzoic acid is a crucial precursor in the synthesis of Laquinimod, a drug candidate for the treatment of Multiple Sclerosis. The synthesis of Laquinimod from 2-amino-6-chlorobenzoic acid involves several steps, demonstrating the importance of the initial intermediate, this compound.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Synthetic pathway from this compound to Laquinimod.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material. The detailed experimental protocols for its synthesis and its crucial role as an intermediate in the production of high-value pharmaceutical compounds like laquinimod underscore its importance in drug development. This guide provides essential technical information to aid researchers and professionals in leveraging the full potential of this versatile chemical building block.

References

- 1. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Amino-4-chloro-6-nitrobenzoic Acid|CAS 174456-26-9|RUO [benchchem.com]

- 9. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 2-Chloro-6-nitrobenzoic Acid

Introduction

2-Chloro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique substitution pattern, with both an electron-withdrawing nitro group and a halogen ortho to the carboxylic acid, presents a compelling case for detailed spectroscopic analysis. Understanding the spectral characteristics of this molecule is paramount for researchers in confirming its identity, assessing its purity, and predicting its reactivity.

Molecular Structure and Its Spectroscopic Implications

The positioning of the chloro and nitro groups ortho to the carboxylic acid functionality in this compound introduces significant electronic and steric effects that are directly observable in its spectra. The electron-withdrawing nature of both the nitro group and the chlorine atom will deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. Steric hindrance between the ortho substituents and the carboxylic acid group may restrict bond rotation, influencing the molecule's conformation and potentially affecting the appearance of its spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 11.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet in this downfield region. Its chemical shift can be highly dependent on the solvent and concentration. |

| ~8.2 - 8.0 | Doublet of doublets | 1H | Ar-H | The proton ortho to the nitro group and meta to the chlorine is expected to be the most deshielded aromatic proton. |

| ~7.8 - 7.6 | Triplet | 1H | Ar-H | The proton para to the chlorine atom will be influenced by both adjacent protons, likely resulting in a triplet. |

| ~7.6 - 7.4 | Doublet of doublets | 1H | Ar-H | The proton ortho to the chlorine and meta to the nitro group will be upfield relative to the other aromatic protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering at least 0-14 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 - 163 | C=O | The carboxylic acid carbonyl carbon is typically found in this downfield region. |

| ~150 - 148 | C-NO₂ | The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded. |

| ~138 - 136 | C-Cl | The carbon atom bonded to the chlorine will also be deshielded, though to a lesser extent than the carbon attached to the nitro group. |

| ~135 - 125 | Ar-C | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. |

| ~130 - 128 | C-COOH | The carbon atom to which the carboxylic acid is attached. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer with a carbon-observe probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR. The spectral width should typically be set to 0-200 ppm.

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1710 - 1680 | C=O (Carboxylic Acid) | Stretching |

| ~1550 - 1500 | N-O (Nitro group) | Asymmetric Stretching |

| ~1350 - 1300 | N-O (Nitro group) | Symmetric Stretching |

| ~1600, ~1475 | C=C (Aromatic Ring) | Stretching |

| ~780 - 740 | C-Cl | Stretching |

Experimental Protocol for FTIR (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₇H₄ClNO₄) is 201.56 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 201 (for ³⁵Cl) and a smaller peak at m/z 203 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Key Predicted Fragments:

| m/z | Fragment | Rationale |

| 201/203 | [M]⁺ | Molecular ion |

| 184/186 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 156/158 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |

| 126 | [M-COOH-NO]⁺ | Subsequent loss of a nitro group from the [M-COOH]⁺ fragment. |

| 99 | [C₆H₄Cl]⁺ | A fragment corresponding to the chlorophenyl cation.[1] |

| 75 | [C₅H₄Cl]⁺ | A further fragmentation of the chlorophenyl ring.[1] |

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) to fragment the molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, based on fundamental spectroscopic principles and comparison with related compounds, offer a valuable resource for researchers. By following the outlined experimental protocols and understanding the influence of the chloro and nitro substituents on the spectral features, scientists can confidently characterize this important chemical intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitrobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its inherent reactivity, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Threat Profile

This compound is classified as a hazardous substance with multiple potential routes of exposure and adverse effects. A thorough risk assessment is the foundational step for its safe utilization.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |

This data is a composite from multiple sources and may vary slightly between suppliers.

The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][2] The powdered form of this compound can be easily aerosolized, increasing the risk of inhalation.

Toxicological Profile:

While comprehensive toxicological data for this compound is not extensively documented in all sources, with some indicating that its properties have not been thoroughly investigated, the known hazards warrant significant caution.[3] For aromatic nitro compounds in general, systemic effects can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a bluish discoloration of the skin).

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment as a final barrier.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

-

Enclosed Balance: When weighing, using a balance with an enclosure can further minimize the dispersal of the powder.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation upon contact.[4] Gloves should be inspected before use and changed immediately if contaminated. |

| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is a risk of inhaling dust, especially during large-scale handling or in the event of a spill outside of a fume hood.[5] |

Safe Handling and Storage Protocols: Procedural Discipline

Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling:

-

Designated Area: All work with this compound should be performed in a designated and clearly labeled area.

-

Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[1]

-

Grounding: When transferring large quantities, ground all equipment to prevent static discharge, which could ignite fine dust particles.

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][7]

-

Segregation: Do not store with foodstuff or other incompatible materials.[1]

Experimental Workflow: Weighing a Hazardous Powder

The following is a step-by-step protocol for safely weighing this compound.

Caption: A step-by-step workflow for the safe weighing of hazardous powders.

Spill and Emergency Procedures: A Rapid and Coordinated Response

In the event of a spill or exposure, a calm and methodical response is crucial to minimizing harm.

Spill Response:

The appropriate response to a spill depends on its size and location.

Caption: A decision tree for responding to a chemical spill.

For small spills within a fume hood, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response team.

First Aid Measures:

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][5] Do not dispose of this chemical into the sewer system.[1]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a culture of safety, a thorough understanding of its hazards, and the diligent application of appropriate handling procedures. By integrating the principles and protocols outlined in this guide, scientists can confidently work with this valuable chemical intermediate while minimizing risks to themselves, their colleagues, and the environment.

References

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. This compound | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. safety.duke.edu [safety.duke.edu]

- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

Commercial suppliers of 2-Chloro-6-nitrobenzoic acid

An In-Depth Technical Guide to the Commercial Sourcing of 2-Chloro-6-nitrobenzoic Acid for Scientific Applications

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Key Building Block

This compound (CAS No. 5344-49-0) is a pivotal organic intermediate, recognized for its utility as a building block in the synthesis of a range of high-value chemical entities.[1][2] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring, offers multiple reaction sites for chemical elaboration. For researchers and professionals in drug development, agrochemicals, and dye manufacturing, this compound is particularly valuable. It serves as a crucial precursor for synthesizing more complex molecules, including pyrimidine salicylic acid herbicides and various pharmaceutical agents.[1][3]

The reliability of any synthesis is fundamentally dependent on the quality of its starting materials. For a compound like this compound, where downstream applications may include GMP (Good Manufacturing Practice) environments, the selection and qualification of a commercial supplier are non-trivial undertakings. This guide provides a technical framework for navigating the supplier landscape, ensuring the procurement of material that meets the stringent requirements of scientific research and development.

Part 1: Strategic Supplier Selection: A Multi-Factorial Analysis

Choosing a supplier is not merely a transactional decision; it is a critical step in risk management for any research or development project. The consequences of using a suboptimal reagent can range from irreproducible experimental results to the failure of a scaled-up synthesis batch. The following pillars form the foundation of a robust supplier qualification strategy.

Pillar 1: Purity, Grade, and the Impurity Profile

The advertised purity of a chemical is the headline figure, but the underlying details are what truly matter. Purity is often determined by a primary assay method, which may not reveal the full story.

-